molecular formula C22H24O5 B11090568 9-(4-ethoxy-3-methoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

9-(4-ethoxy-3-methoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

Cat. No.: B11090568
M. Wt: 368.4 g/mol
InChI Key: JGKSQRPFMXFLKH-UHFFFAOYSA-N
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Description

9-(4-ethoxy-3-methoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a complex organic compound characterized by its unique xanthene core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-ethoxy-3-methoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxy-3-methoxybenzaldehyde with cyclohexanone in the presence of a catalyst such as piperidine under reflux conditions. This reaction forms an intermediate, which is then subjected to cyclization and oxidation to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

9-(4-ethoxy-3-methoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon to yield reduced xanthene derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9-(4-ethoxy-3-methoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(4-ethoxy-3-methoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 9-(4-ethoxy-3-methoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione exhibits unique properties due to the presence of both ethoxy and methoxy groups on the aromatic ring. These substituents can influence the compound’s reactivity, solubility, and overall biological activity, making it a valuable subject for further research .

Properties

Molecular Formula

C22H24O5

Molecular Weight

368.4 g/mol

IUPAC Name

9-(4-ethoxy-3-methoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione

InChI

InChI=1S/C22H24O5/c1-3-26-16-11-10-13(12-19(16)25-2)20-21-14(23)6-4-8-17(21)27-18-9-5-7-15(24)22(18)20/h10-12,20H,3-9H2,1-2H3

InChI Key

JGKSQRPFMXFLKH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C3=C(CCCC3=O)OC4=C2C(=O)CCC4)OC

Origin of Product

United States

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